![molecular formula C18H18N2O B7542020 N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine](/img/structure/B7542020.png)
N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine, also known as MMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMQ belongs to the class of quinoline derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
科学研究应用
N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis, or cell death, in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
作用机制
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. These effects may contribute to the anti-cancer and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and improve cognitive function in animal models of neurodegenerative diseases. This compound has also been found to have anti-inflammatory effects, and to inhibit the production of reactive oxygen species. These effects may contribute to the overall health benefits of this compound.
实验室实验的优点和局限性
One of the main advantages of N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine for use in lab experiments is its high purity and stability. This compound has been synthesized using optimized methods that result in a high yield and purity of the compound. This makes it suitable for use in a wide range of experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine. One area of research is to further explore the anti-cancer effects of this compound and to investigate its potential use in combination with other anti-cancer drugs. Another area of research is to investigate the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, research could be conducted to further elucidate the mechanism of action of this compound and to identify new targets for its activity. Overall, this compound is a promising compound that has the potential to be used in a wide range of scientific research applications.
合成方法
The synthesis of N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with 2-methylquinoline-4-carboxylic acid in the presence of a catalyst such as piperidine. The resulting intermediate is then treated with ammonium acetate and palladium on carbon to yield the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-13-11-18(16-5-3-4-6-17(16)20-13)19-12-14-7-9-15(21-2)10-8-14/h3-11H,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEIJUNUALLJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)
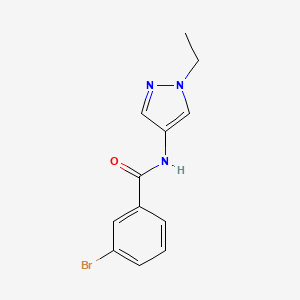
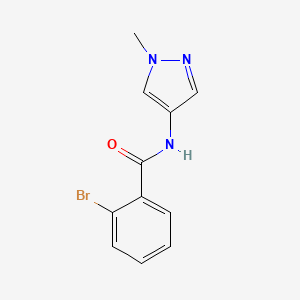
![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)

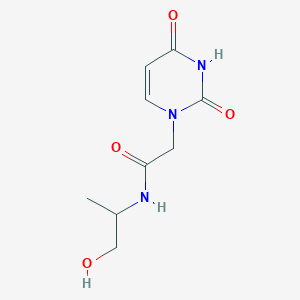
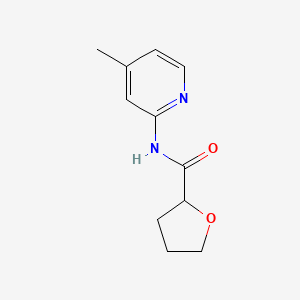
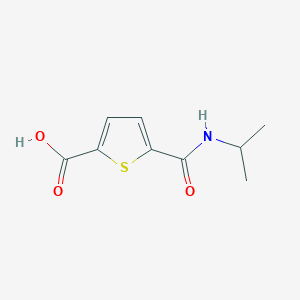
![5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541987.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B7541991.png)
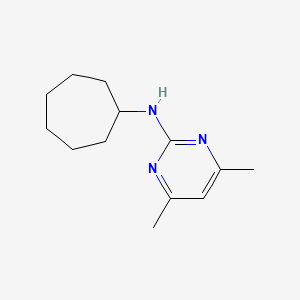
![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)
